N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide is a chemical compound with a unique structure that includes a tetrahydrothiophene dioxide moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Dioxide Moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Benzamide: The oxidized tetrahydrothiophene is then coupled with 3,4-diethoxy-N-methylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the oxidation step and large-scale coupling reactions under controlled conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the tetrahydrothiophene dioxide moiety can be performed using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Industrial Catalysis: Its structure allows it to act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The tetrahydrothiophene dioxide moiety can interact with proteins or enzymes, potentially inhibiting their function or altering their activity. The benzamide group may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Another compound with a tetrahydrothiophene dioxide moiety, but with different substituents on the benzamide group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide:
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-diethoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual functionality as both an oxidizing agent and a nucleophile makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-diethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-4-21-14-7-6-12(10-15(14)22-5-2)16(18)17(3)13-8-9-23(19,20)11-13/h6-7,10,13H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWFFKCUVJXBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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